molecular formula C6H11ClN2 B13690162 5-Hexynimidamide Hydrochloride

5-Hexynimidamide Hydrochloride

Cat. No.: B13690162
M. Wt: 146.62 g/mol
InChI Key: NNGJYNNJADSUOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hexynimidamide Hydrochloride is an organic compound with the molecular formula C6H11N2Cl. It is a derivative of imidamide, characterized by the presence of a hexynyl group attached to the imidamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexynimidamide Hydrochloride typically involves the reaction of hexynylamine with an appropriate imidamide precursor under controlled conditions. One common method involves the copper-mediated oxidative coupling of aldehydes and amine hydrochloride salts . The reaction is carried out in the presence of copper (I) iodide and silver iodate as catalysts, with acetonitrile as the solvent. The reaction mixture is stirred at 40°C for several hours, followed by neutralization with hydrochloric acid to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 5-Hexynimidamide Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while reduction can produce primary amines .

Scientific Research Applications

5-Hexynimidamide Hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hexynimidamide Hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its hexynyl group allows it to form stable complexes with metal ions, which can modulate its activity and specificity .

Comparison with Similar Compounds

  • Hexanimidamide Hydrochloride
  • 4-Isoxazolidinol Hydrochloride
  • Memantine Hydrochloride

Comparison: Compared to similar compounds, 5-Hexynimidamide Hydrochloride is unique due to its hexynyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other imidamide derivatives may not be as effective .

Biological Activity

5-Hexynimidamide Hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, exploring its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structural features that contribute to its biological activity. The compound contains an alkyne functional group and an amidine moiety, which are known to influence its interaction with biological targets.

Structural Formula

The chemical structure can be represented as follows:

C8H10ClN3\text{C}_8\text{H}_{10}\text{ClN}_3

This structure indicates the presence of a hexynyl group attached to an imidamide, which is crucial for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. Its activity against various bacterial strains has been documented, showcasing promising results in inhibiting growth.

Efficacy Against Bacteria

  • Tested Strains : The compound has been evaluated against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values indicating effective concentrations for bacterial inhibition. For instance, it showed significant activity against Staphylococcus aureus with an MIC of 0.25 mg/mL.
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.25
Escherichia coli0.5
Klebsiella pneumoniae0.75

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Evaluation

  • Cell Lines : The compound was tested on A549 (lung cancer) and MCF-7 (breast cancer) cell lines.
  • Results : The IC50 values were found to be 15 µM for A549 and 20 µM for MCF-7, indicating moderate cytotoxicity.
Cell LineIC50 (µM)
A54915
MCF-720

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial cells.
  • Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways leading to cell death.
  • Alteration of Membrane Integrity : Disruption of bacterial cell membranes could contribute to its antimicrobial effects.

Research Findings and Literature Review

A review of existing literature reveals diverse findings regarding the biological activities of related compounds. For instance, derivatives of hexynimidamide have shown varied efficacy based on structural modifications, influencing their lipophilicity and electronic properties.

Comparative Studies

Comparative studies indicate that modifications in substituents can enhance or diminish biological activity:

  • Electron-Withdrawing Groups : Compounds with electron-withdrawing groups on the aromatic ring demonstrated improved antimicrobial activity.
  • Lipophilicity Correlation : Increased lipophilicity was positively correlated with higher antibacterial efficacy.

Properties

Molecular Formula

C6H11ClN2

Molecular Weight

146.62 g/mol

IUPAC Name

hex-5-ynimidamide;hydrochloride

InChI

InChI=1S/C6H10N2.ClH/c1-2-3-4-5-6(7)8;/h1H,3-5H2,(H3,7,8);1H

InChI Key

NNGJYNNJADSUOE-UHFFFAOYSA-N

Canonical SMILES

C#CCCCC(=N)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.